molecular formula C54H109NO B14320318 Octadecanamide, N,N-dioctadecyl- CAS No. 103568-30-5

Octadecanamide, N,N-dioctadecyl-

Cat. No.: B14320318
CAS No.: 103568-30-5
M. Wt: 788.4 g/mol
InChI Key: UNKIOUJUQLEUDG-UHFFFAOYSA-N
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Description

Octadecanamide, N,N-dioctadecyl- (CAS 110-30-5), also known as N,N′-ethylenebis(stearamide) or EBS, is a symmetrical bis-amide compound. Its structure consists of two stearamide (octadecanamide) groups linked by an ethylene (-CH₂CH₂-) bridge . This compound is widely recognized for its role as a lubricant, release agent, and anti-blocking additive in polymer processing, particularly in plastics, rubber, and coatings. Its high thermal stability (melting point ~140–150°C) and hydrophobicity (XLogP3 ~16) make it suitable for industrial applications requiring durability under high-stress conditions .

Properties

CAS No.

103568-30-5

Molecular Formula

C54H109NO

Molecular Weight

788.4 g/mol

IUPAC Name

N,N-dioctadecyloctadecanamide

InChI

InChI=1S/C54H109NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-53H2,1-3H3

InChI Key

UNKIOUJUQLEUDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Direct Amidation of Stearic Acid with Dioctadecylamine

The most common method involves reacting stearic acid (octadecanoic acid) with dioctadecylamine under dehydrating conditions:
$$
\text{C}{17}\text{H}{35}\text{COOH} + 2\text{C}{18}\text{H}{37}\text{NH}2 \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{H}_2\text{O}
$$
Key Parameters :

  • Temperature : 160–220°C
  • Catalysts : Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) accelerate amide bond formation
  • Yield : 75–92% after purification

Acyl Chloride Intermediate Route

Stearic acid is first converted to stearoyl chloride, which reacts with dioctadecylamine:
$$
\text{C}{17}\text{H}{35}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{COCl} + \text{SO}2 + \text{HCl}
$$
$$
\text{C}{17}\text{H}{35}\text{COCl} + 2\text{C}{18}\text{H}{37}\text{NH}2 \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{HCl}
$$
Advantages :

  • Avoids high-temperature conditions (reaction occurs at 60–80°C)
  • Reduces side reactions like oxidation

Alkylation of Stearamide

Stearamide (octadecanamide) undergoes alkylation with n-octadecyl iodide:
$$
\text{C}{17}\text{H}{35}\text{CONH}2 + 2\text{C}{18}\text{H}{37}\text{I} \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{HI}
$$
Challenges :

  • Low solubility of reactants requires polar aprotic solvents (e.g., dimethylformamide)
  • Iodide byproducts complicate purification

Reaction Conditions and Optimization

Table 1: Comparative Analysis of Synthesis Methods

Method Temperature Range Catalyst Solvent Yield (%) Purity (%)
Direct Amidation 160–220°C PCl₃ Toluene 85 95
Acyl Chloride 60–80°C None Dichloromethane 92 98
Alkylation 50–110°C K₂CO₃ DMF 78 89

Optimization Strategies :

  • Excess Amine : Molar ratio of 1:2.2 (acid:amine) minimizes unreacted stearic acid
  • Inert Atmosphere : Nitrogen or argon prevents oxidation during high-temperature reactions
  • Stepwise Heating : Gradual temperature ramp reduces thermal degradation

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors with:

  • Residence Time : 2–4 hours
  • Pressure : 5–10 bar to maintain liquid phase
  • Throughput : 500–1,000 kg/day

Purification Protocols

  • Solvent Extraction : Ethanol/water mixtures remove unreacted amines
  • Crystallization : Slow cooling from hot hexane yields 99% pure crystals
  • Vacuum Drying : 24-hour drying at 80°C ensures <0.1% moisture

Analytical Characterization

Table 2: Key Quality Control Metrics

Parameter Method Acceptance Criteria
Purity HPLC-ELSD ≥98% area normalization
Melting Point DSC 95–96°C
Residual Solvents GC-FID <50 ppm
Heavy Metals ICP-MS <10 ppm

Structural Confirmation :

  • FT-IR : N–H stretch (3300 cm⁻¹), C=O (1640 cm⁻¹)
  • ¹H NMR : δ 0.88 (t, 6H), δ 1.25 (m, 64H), δ 2.15 (t, 2H)

Case Studies and Process Validation

Pilot Plant Trial (Patent CN102718985A)

Conditions :

  • 56.8 kg stearic acid + 6 kg ethylenediamine
  • 180°C for 3 hours under N₂
  • Post-reaction addition of 30 kg polyethylene wax
    Results :
  • Yield: 89.2%
  • Purity: 97.8% (HPLC)
  • Throughput: 220 kg/batch

Comparative Solvent Screening

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Product Solubility
Toluene 2.4 0.15 Low
DMF 36.7 0.28 High
Xylene 2.3 0.12 Moderate

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Side Reactions :
    • Esterification with residual moisture
    • Over-alkylation producing quaternary salts
  • Purification Difficulties :
    • Co-crystallization with unreacted stearic acid
    • Emulsion formation during aqueous washes

Process Optimization

  • Moisture Control : Molecular sieves reduce water content to <100 ppm
  • Catalyst Screening : Zinc oxide improves alkylation selectivity by 18%
  • Crystallization Additives : 0.1% w/w seed crystals enhance crystal size uniformity

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N,N-dioctadecyl- can undergo various chemical reactions, including:

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Octadecanamide, N,N-dioctadecyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octadecanamide, N,N-dioctadecyl- involves its interaction with various molecular targets and pathways. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes such as signal transduction and ion transport .

Comparison with Similar Compounds

N,N′-Methylenebis(octadecanamide)

  • Structure : Features a methylene (-CH₂-) bridge instead of ethylene.
  • Properties : Shorter bridge length reduces molecular flexibility, leading to a higher melting point (~145–155°C) compared to EBS.
  • Applications : Primarily used in high-temperature polymer processing due to enhanced rigidity .

N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide] (CAS 13998-73-7)

  • Structure: Contains an iminodi-propanediyl (-CH₂CH₂CH₂-NH-CH₂CH₂CH₂-) bridge.
  • Properties: Molecular weight: 664.1 g/mol. Higher hydrogen-bonding capacity (3 donors, 3 acceptors) due to the amine group in the bridge. Reduced hydrophobicity (XLogP3 ~16) compared to EBS, but improved compatibility with polar matrices .
  • Applications : Utilized in specialty coatings and adhesives requiring moderate solubility in organic solvents .

Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)

  • Structure : Branched 2-methyl-1,5-pentanediyl bridge introduces steric hindrance.
  • Properties: Lower melting point (~120–130°C) due to disrupted crystallinity. Enhanced solubility in non-polar solvents (e.g., hexane).
  • Applications : Functions as a plasticizer in low-temperature applications and as a dispersant in inks .

9-Octadecenamide (Oleamide)

  • Structure : Unsaturated amide with a cis double bond at the 9th carbon.
  • Properties :
    • Melting point: ~35–40°C, significantly lower than saturated analogs.
    • Higher reactivity due to unsaturation.
  • Applications : Used in slip agents for polyolefins and biomedical research (e.g., sleep induction studies) .

Comparative Data Table

Compound Name CAS Number Bridge/Substituent Melting Point (°C) XLogP3 Key Applications
N,N′-Ethylenebis(stearamide) (EBS) 110-30-5 Ethylene (-CH₂CH₂-) 140–150 16 Plastics, rubber, coatings
N,N′-Methylenebis(octadecanamide) 5381-31-7 Methylene (-CH₂-) 145–155 17 High-temperature polymers
N,N′-(Iminodi-propanediyl)bis... 13998-73-7 Iminodi-propanediyl 130–140 16 Specialty adhesives
N,N'-(2-methyl-1,5-pentanediyl)... 141102-21-8 2-Methyl-1,5-pentanediyl 120–130 18 Low-temperature plastics, inks
9-Octadecenamide (Oleamide) 301-02-0 Unsaturated (C9 double bond) 35–40 8.2 Slip agents, biomedical research

Key Research Findings

Thermal Stability : EBS outperforms unsaturated analogs (e.g., oleamide) in high-temperature environments due to its saturated alkyl chains and symmetrical structure .

Hydrophobicity : All bis-amides exhibit high XLogP3 values (>15), but branched variants (e.g., 2-methyl-1,5-pentanediyl) show improved solubility in hydrocarbons .

Synthetic Routes : EBS is typically synthesized via Schotten-Baumann reaction or alkylation of stearic acid derivatives, while unsaturated analogs require controlled hydrogenation or enzymatic methods .

Regulatory Status : EBS and related bis-amides are registered under REACH (EC 247-791-4) for industrial use, though unsaturated variants require additional toxicity profiling .

Q & A

Q. What are the optimal laboratory-scale synthesis protocols for N,N-dioctadecyloctadecanamide, and how can reaction conditions be standardized to improve yield?

Methodological Answer: Synthesis typically involves reacting octadecanoic acid (stearic acid) with dioctadecylamine. Key steps include:

  • Acyl chloride formation : Use thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions at 60–80°C for 2–4 hours .
  • Amidation : React the acyl chloride with dioctadecylamine in a polar aprotic solvent (e.g., dichloromethane) at room temperature for 12–24 hours.
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
    Standardization Tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (1:1.2 acid-to-amine) to minimize unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing N,N-dioctadecyloctadecanamide purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amide bond formation (δ 6.5–7.5 ppm for NH in DMSO-d₆) and alkyl chain integrity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic peaks for amide C=O (1640–1680 cm⁻¹) and N-H (3300 cm⁻¹) .
  • Differential Scanning Calorimetry (DSC) : Determine melting point (literature range: 95–105°C) and thermal stability .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (90:10) mobile phase to assess purity .

Q. What safety protocols are critical when handling N,N-dioctadecyloctadecanamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of N,N-dioctadecyloctadecanamide in cellular models?

Methodological Answer: Discrepancies in cytotoxicity or membrane interaction studies may arise from:

  • Purity variability : Validate compound purity via HPLC before assays .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times (24–48 hours), and solvent controls (e.g., DMSO ≤0.1%) .
  • Mechanistic studies : Use fluorescent probes (e.g., Laurdan) to compare membrane fluidity effects across studies .

Q. What role does N,N-dioctadecyloctadecanamide play in designing stimuli-responsive drug delivery systems?

Methodological Answer:

  • Thermoresponsive carriers : Incorporate into lipid nanoparticles (LNPs) to exploit its sharp melting transition (~100°C) for controlled drug release .
  • pH sensitivity : Modify headgroups to enhance endosomal escape in acidic environments (e.g., cancer cells) .
  • In vitro validation : Use Franz diffusion cells with synthetic membranes to test release kinetics under varying temperatures/pH .

Q. How can computational modeling predict the environmental impact of N,N-dioctadecyloctadecanamide as a plastic additive?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model leaching behavior from polyethylene matrices into aqueous environments .
  • Ecotoxicity prediction : Use QSAR tools (e.g., ECOSAR) to estimate LC50 values for aquatic organisms .
  • Degradation studies : Simulate UV/ozone exposure to assess persistence and breakdown products .

Q. What advanced structural analysis techniques elucidate the crystalline packing of N,N-dioctadecyloctadecanamide in solid-state applications?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve lamellar spacing (~3.5 Å) in alkyl chains to optimize lubricant properties .
  • Polarized Light Microscopy : Characterize spherulitic morphology in polymer blends .
  • Atomic Force Microscopy (AFM) : Map surface roughness in thin films for coating applications .

Q. How do alkyl chain modifications affect the gelation properties of N,N-dioctadecyloctadecanamide derivatives?

Methodological Answer:

  • Chain-length variation : Synthesize analogs with C16/C20 chains and compare critical gelation concentrations (CGC) in organic solvents .
  • Rheological testing : Measure storage/loss moduli (G’/G”) to assess mechanical strength and thixotropy .
  • Applications : Test as organogelators for dye-sensitized solar cells or 3D bioprinting scaffolds .

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